3-乙基-2-氧代-1H-喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

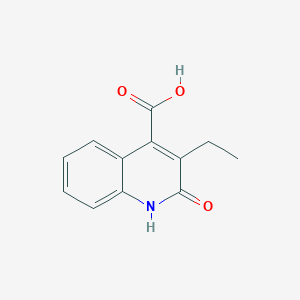

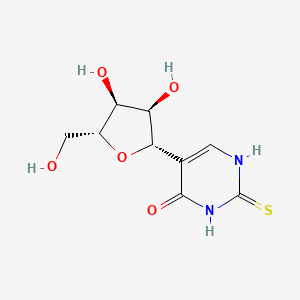

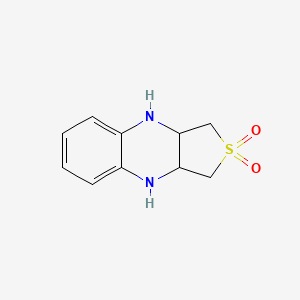

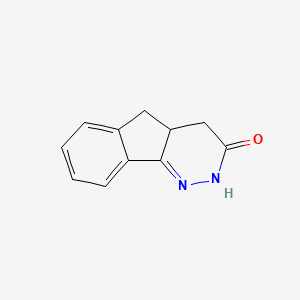

The compound "4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antiallergy, antimicrobial, and potential applications in liquid crystal displays. The structural modifications of quinoline derivatives have led to the development of various compounds with enhanced potency and specific pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various methods. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a potent antiallergy agent, was synthesized by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another approach involved the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Additionally, a domino process using arylmethyl azides as precursors has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters . A one-step synthesis from o-nitrobenzaldehydes has also been reported . These methods highlight the versatility and adaptability of synthetic routes for quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For example, the introduction of ethoxy and methoxy groups at the 7 and 8 positions of the quinoline ring has been shown to enhance oral antiallergy activity . The molecular structure is crucial in determining the biological activity and pharmacokinetic properties of these compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their biological activity. The presence of a carboxylic acid moiety at the 2 position of the quinoline ring is favorable for activity, and esters of this acid are preferred for oral absorption . The cyclization reactions are a common theme in the synthesis of these compounds, as seen in the formation of fluorescent dyes for liquid crystal displays and the oxidative cyclization to produce benzo[h]thiazetoquinoline carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their pharmacological application. For instance, the introduction of alkoxy groups has been shown to improve the serum levels and urinary recovery rates in rats, indicating better pharmacokinetic properties . The esterification of the carboxylic acid group also affects the oral bioavailability of these compounds .

科学研究应用

药物化学: 药物发现与开发

喹啉衍生物,包括 3-乙基-2-氧代-1H-喹啉-4-羧酸,在药物化学中起着关键作用,因为它们结构多样,具有生物活性。 它们作为药物发现的支架,特别是在合成具有抗菌、抗病毒和抗癌特性的化合物方面 。该化合物能够进行各种官能化,使其成为设计新型治疗剂的宝贵前体。

合成有机化学: 构建复杂分子的基石

在合成有机化学中,这种喹啉衍生物被用作构建复杂分子的基石。 其反应性羧酸基团允许形成酰胺、酯和其他衍生物,这些衍生物可以合成具有潜在工业应用的多样化有机化合物 .

绿色化学: 可持续合成方法

该化合物也参与绿色化学倡议,其中它用于开发高效且环保的合成方法。 研究人员专注于最大限度减少废物、减少环境影响并提高产率的反应,例如离子液体介导的反应和超声波照射方法 .

抗菌剂: 喹诺酮类抗生素

喹啉衍生物是几种喹诺酮类抗生素的骨架。 3-乙基-2-氧代-1H-喹啉-4-羧酸的结构修饰可以导致开发出具有新型作用机制的新型抗生素,以应对日益严重的抗生素耐药性问题 .

抗癌研究: 酪氨酸激酶抑制剂

该化合物的衍生物已被探索为酪氨酸激酶抑制剂的潜力,这在抗癌研究中至关重要。 通过抑制特定酶,这些衍生物可以干扰癌细胞增殖和存活,为开发新的癌症疗法提供途径 .

抗炎药: 大麻素受体配体

对抗炎药的研究也受益于喹啉衍生物。 3-乙基-2-氧代-1H-喹啉-4-羧酸的修饰导致发现了一些作为大麻素受体配体的化合物,从而提供抗炎作用并扩展治疗方案的范围 .

抗病毒化合物: 靶向病毒复制

喹啉衍生物的结构适应性使其成为开发抗病毒化合物的合适候选者。 通过靶向病毒复制的各个阶段,这些化合物可以有助于创建新的抗病毒药物,特别是在新出现的病毒性疾病出现的情况下 .

工业应用: 材料科学和染料

除了药物外,3-乙基-2-氧代-1H-喹啉-4-羧酸还在材料科学中得到应用,特别是在合成有机染料和颜料方面。 其化学性质允许生产具有特定特性以供工业使用的着色剂 .

作用机制

Target of Action

Quinoline compounds have been known to interact with various biological targets, playing a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives have been reported to have versatile applications in synthetic organic chemistry . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the functional groups present in the compound.

Biochemical Pathways

Quinoline and its derivatives have been reported to have potential biological and pharmaceutical activities . The affected pathways and their downstream effects would depend on the specific biological target that the compound interacts with.

Result of Action

Quinoline derivatives have been reported to have potential biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its biological target.

安全和危害

属性

IUPAC Name |

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDABDYFOWPWVIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389703 |

Source

|

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64880-80-4 |

Source

|

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)